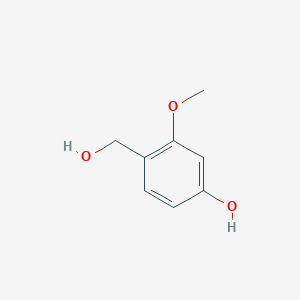
4-Hydroxy-2-methoxybenzyl alcohol
Descripción general
Descripción
4-Hydroxy-2-methoxybenzyl alcohol is a chemical compound with the empirical formula C8H10O3 . It is a solid substance and is also known as vanillyl alcohol .
Synthesis Analysis
The synthesis of 4-Hydroxy-2-methoxybenzyl alcohol involves several steps. One common method for synthesizing PMB esters involves the addition of 4-methoxybenzyl alcohol to acid chlorides in the presence of a base to scavenge the HCl by-product .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-2-methoxybenzyl alcohol is represented by the SMILES string COc1cc(O)ccc1CO . It has a molecular weight of 154.16 .Chemical Reactions Analysis
4-Hydroxy-2-methoxybenzyl alcohol can undergo various chemical reactions. For instance, it can react with a hydrogen halide to produce an alkyl halide and water . It can also participate in 2,4-dichlorobenzoate degradation .Physical And Chemical Properties Analysis
4-Hydroxy-2-methoxybenzyl alcohol is a solid substance . More detailed physical and chemical properties are not available in the retrieved sources.Aplicaciones Científicas De Investigación
Antioxidant Properties in Industrial Applications
4-Hydroxy-2-methoxybenzyl alcohol, used as a model compound for Kraft lignin, was found to enhance antioxidant properties in polypropylene when treated under acidic conditions. This modification of Kraft lignin demonstrated decreased aliphatic hydroxyl content, leading to lower polarity of lignin molecules without derivatization and improved antioxidant properties (Pouteau et al., 2005).
Photocatalytic Transformations in Chemical Processing
Studies on the photocatalytic transformations of 4-hydroxybenzyl alcohol, including 4-methoxybenzyl alcohol, revealed the formation of hydroxylated derivatives and aldehydic products. This process is influenced by substrate concentration and the presence of hydroxyl radical scavengers, indicating a complex mechanism involving hydroxyl radicals and positive holes in the transformation of these compounds (Richard, Bosquet, & Pilichowski, 1997).
Selective Photocatalytic Oxidation in Organic Synthesis
Selective photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, to corresponding aldehydes was achieved with high conversion and selectivity on TiO2 photocatalysts under O2 atmosphere. This oxidation proceeded efficiently under both UV-light and visible light irradiation, demonstrating the potential for selective photocatalytic processes in organic synthesis (Higashimoto et al., 2009).
Anti-Asthmatic Properties in Medical Research
In medical research, 4-hydroxy-2-methoxybenzyl alcohol exhibited significant anti-asthmatic activity. It was found to inhibit specific airway resistance in both immediate and late-phase asthmatic responses. This compound also reduced leukocyte recruitment and histamine release, suggesting its potential in treating asthma-related symptoms (Jang, Lee, & Kim, 2010).
Photocatalytic Conversion in Environmental Applications
4-Hydroxy-2-methoxybenzyl alcohol's photocatalytic conversion was studied to understand its potential environmental applications. The presence of substituent groups like hydroxyl or methoxy groups influenced the photocatalytic oxidation rate and product selectivities, which could be significant in developing environmentally friendly photocatalytic processes (Yurdakal & Augugliaro, 2012).
Mecanismo De Acción
Target of Action
The primary target of 4-Hydroxy-2-methoxybenzyl alcohol is the enzyme vanillyl-alcohol oxidase . This enzyme belongs to the family of oxidoreductases, specifically those acting on the CH-OH group of the donor with oxygen as the acceptor .
Mode of Action
4-Hydroxy-2-methoxybenzyl alcohol, also known as vanillyl alcohol, interacts with its target enzyme, vanillyl-alcohol oxidase, and undergoes an oxidation reaction . The enzyme catalyzes the conversion of 4-hydroxy-3-methoxy-benzenemethanol (vanillyl alcohol) and O2 into H2O2 and vanillin .
Biochemical Pathways
The action of 4-Hydroxy-2-methoxybenzyl alcohol involves the 2,4-dichlorobenzoate degradation pathway . The compound, as a substrate, is converted into the corresponding aldehydes . The allyl group of 4-allylphenols is also converted into the -CH=CH-CH2OH group .
Pharmacokinetics
The compound’s interaction with the enzyme vanillyl-alcohol oxidase suggests that it may be metabolized in the body through enzymatic oxidation
Result of Action
The result of the action of 4-Hydroxy-2-methoxybenzyl alcohol is the production of vanillin and hydrogen peroxide (H2O2) . Vanillin is a flavor compound widely used in the food and cosmetic industries, while H2O2 is a common byproduct of many metabolic processes.
Action Environment
The action of 4-Hydroxy-2-methoxybenzyl alcohol can be influenced by various environmental factors. For instance, the presence of oxygen is necessary for the oxidation reaction catalyzed by vanillyl-alcohol oxidase Additionally, the pH and temperature of the environment may affect the activity of the enzyme and the stability of the compound
Safety and Hazards
4-Hydroxy-2-methoxybenzyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and avoid ingestion .
Propiedades
IUPAC Name |
4-(hydroxymethyl)-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4,9-10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPDSJJLYGGTPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396037 | |
| Record name | 4-Hydroxy-2-methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119138-29-3 | |
| Record name | 4-Hydroxy-2-methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4-hydroxy-2-methoxybenzyl alcohol used in the solid-phase synthesis of 1,2,3-triazoles?
A1: 4-Hydroxy-2-methoxybenzyl alcohol is utilized as a linker molecule in the solid-phase synthesis of 1,2,3-triazoles. It allows for the attachment of the target molecule to a solid support, facilitating the synthesis and purification process. The 2-methoxy substituent in 4-hydroxy-2-methoxybenzyl alcohol enables a traceless cleavage of the synthesized 1,2,3-triazoles from the solid support using trifluoroacetic acid []. This traceless synthesis is advantageous as it leaves no residual linker attached to the final product, simplifying purification and potentially improving yields.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



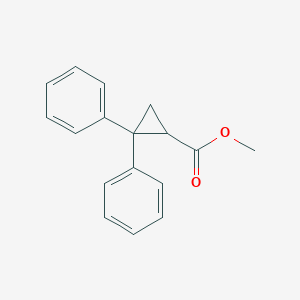

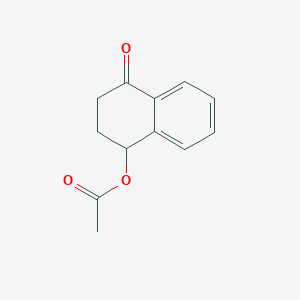
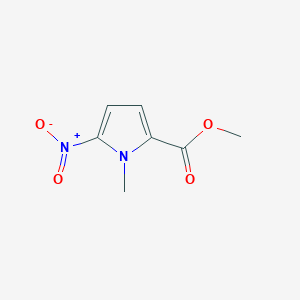
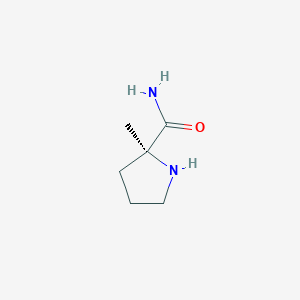
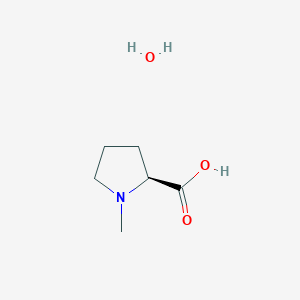
![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/structure/B172705.png)
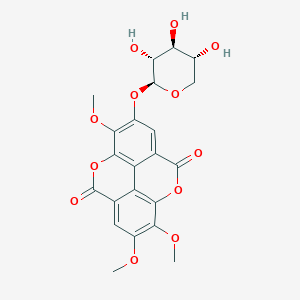
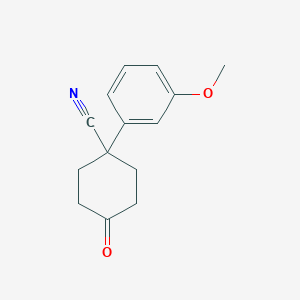
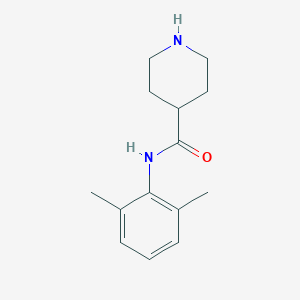
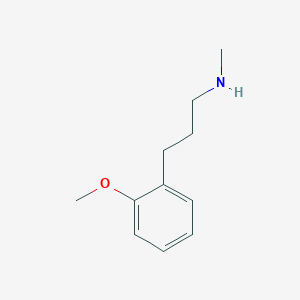
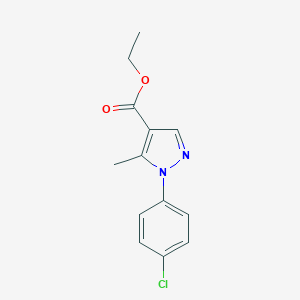

![(6R)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B172734.png)